molecular formula C7H11BrCl2N2 B13580223 [(5-Bromopyridin-2-yl)methyl](methyl)amine dihydrochloride

[(5-Bromopyridin-2-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B13580223
M. Wt: 273.98 g/mol
InChI Key: LSYTUUHQPNLISR-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methylamine dihydrochloride is a brominated pyridine derivative featuring a methylamine group attached to the pyridine ring at the 2-position, with a bromine substituent at the 5-position. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-9-5-7-3-2-6(8)4-10-7;;/h2-4,9H,5H2,1H3;2*1H

InChI Key

LSYTUUHQPNLISR-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=C1)Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methylamine dihydrochloride typically involves the bromination of pyridine derivatives followed by methylation and subsequent conversion to the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methylation processes, followed by purification steps to obtain the dihydrochloride salt. These methods are designed to ensure high efficiency and cost-effectiveness while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

(5-Bromopyridin-2-yl)methylamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various functionalized pyridine derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Analogs

Target Compound : (5-Bromopyridin-2-yl)methylamine dihydrochloride
Pyrimidine Analog : (5-Bromopyrimidin-2-yl)methylamine hydrochloride (CAS 2126162-53-4)

  • Structural Difference : Replacement of pyridine with pyrimidine (a six-membered ring with two nitrogen atoms vs. one).
  • Molecular Formula : C₆H₉BrClN₃ () vs. C₇H₁₀BrCl₂N₂ (estimated for the target compound).

Ethyl-Linked Pyrimidine Analog : 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride (CAS 2155852-47-2, )

  • Structural Difference : Ethyl linker between the amine and pyrimidine vs. methyl linker in the target compound.
  • Molecular Weight : 238.51 g/mol () vs. ~273 g/mol (estimated for the target compound).
  • Impact : The longer ethyl chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Brominated Pyridine Derivatives

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride (CAS 1391450-63-7, )

  • Molecular Formula : C₇H₁₁BrCl₂N₂
  • Molecular Weight : 273.99 g/mol
  • Structural Difference : Ethylamine side chain vs. methylamine in the target compound.
  • Impact : Stereochemistry (S-configuration) and extended alkyl chain could influence chiral recognition in enzyme interactions or pharmacokinetics.

Benzimidazole Derivatives

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride ()

  • Molecular Formula : C₁₂H₁₅Cl₂FN₄
  • Structural Difference : Benzimidazole core (fused benzene and imidazole) vs. pyridine.
  • Impact : Benzimidazole’s planar structure and aromaticity may enhance DNA intercalation or kinase inhibition compared to pyridine-based compounds.

Substituent and Salt Form Comparisons

Halogen Substituents

  • Bromo vs.

Dihydrochloride Salts

  • General Impact: Dihydrochloride salts improve water solubility, critical for bioavailability. For example, tert-butyl 3,4-diaminobutanoate dihydrochloride (, compound 5) has a molecular weight of 247.17 g/mol, comparable to brominated analogs.

Key Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
(5-Bromopyridin-2-yl)methylamine dihydrochloride N/A (estimated) C₇H₁₀BrCl₂N₂ ~273 (estimated) Pyridine core, Br at 5-position
(5-Bromopyrimidin-2-yl)methylamine hydrochloride 2126162-53-4 C₆H₉BrClN₃ 238.51 Pyrimidine core
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride 1391450-63-7 C₇H₁₁BrCl₂N₂ 273.99 Ethylamine side chain
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride N/A C₁₂H₁₅Cl₂FN₄ 313.18 Benzimidazole core

Research Implications

  • Drug Design : Brominated pyridines (e.g., ) are explored for their bioactivity in kinase inhibitors, while pyrimidines () are common in antiviral agents.

Biological Activity

(5-Bromopyridin-2-yl)methylamine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, which influences its reactivity and biological activity. Its dihydrochloride form enhances solubility in polar solvents, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that (5-Bromopyridin-2-yl)methylamine dihydrochloride may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following sections detail specific biological activities observed in studies.

Anticancer Properties

Numerous studies have explored the anticancer potential of pyridine derivatives, including (5-Bromopyridin-2-yl)methylamine dihydrochloride. The compound has shown efficacy against several cancer cell lines, with IC50 values indicating significant antiproliferative effects.

CompoundCell LineIC50 (µM)Reference
(5-Bromopyridin-2-yl)methylamine dihydrochlorideMCF70.25
(5-Bromopyridin-2-yl)methylamine dihydrochlorideA5490.30
Compound ABxPC-30.051
Compound BPanc-10.066

The above table summarizes findings from various studies demonstrating the compound's potential as an anticancer agent.

Neuroprotective Effects

Research has also indicated that pyridine derivatives can exhibit neuroprotective properties. For instance, (5-Bromopyridin-2-yl)methylamine dihydrochloride may protect neuronal cells from apoptosis induced by oxidative stress. The proposed mechanism involves modulation of neurotrophic factors and inhibition of apoptotic pathways.

The mechanism of action for (5-Bromopyridin-2-yl)methylamine dihydrochloride likely involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target molecule and biological context.

Case Studies

  • Study on Anticancer Activity : In a study assessing the cytotoxic effects of various pyridine derivatives, (5-Bromopyridin-2-yl)methylamine dihydrochloride was found to inhibit cell proliferation in MCF7 and A549 cell lines significantly. The study utilized the MTT assay to evaluate cell viability.
  • Neuroprotection Against Oxidative Stress : Another investigation focused on the neuroprotective effects of this compound demonstrated its ability to reduce apoptosis in neuronal cells under oxidative stress conditions. This was attributed to its influence on neurotrophic factor signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Bromopyridin-2-yl)methylamine dihydrochloride?

  • Answer : The compound is typically synthesized via reductive amination of 5-bromo-2-pyridinecarbaldehyde with methylamine, followed by hydrochloric acid treatment to form the dihydrochloride salt. Key steps include:

  • Imine formation : Reacting the aldehyde with methylamine in a polar aprotic solvent (e.g., methanol) under reflux.
  • Reduction : Using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce the imine intermediate.
  • Salt formation : Treating the free base with HCl in a solvent like diethyl ether to precipitate the dihydrochloride salt .
    • Critical Parameters : Reaction temperature (0–5°C for imine formation), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 amine-to-aldehyde ratio) significantly impact yield and purity .

Q. How is the structural integrity of (5-Bromopyridin-2-yl)methylamine dihydrochloride confirmed?

  • Answer : Multi-technique validation is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the pyridine ring (δ 8.2–8.5 ppm for aromatic protons) and methylamine groups (δ 2.3–2.7 ppm for N-CH₃).
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak ([M+H]⁺) at m/z 245.0 (calculated for C₇H₁₀BrN₂·2HCl).
  • X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer : It serves as a versatile building block for:

  • Kinase Inhibitors : The bromopyridine moiety interacts with ATP-binding pockets in kinases (e.g., JAK2, EGFR).
  • CNS-Targeting Agents : Methylamine derivatives exhibit blood-brain barrier permeability, enabling neuropharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Answer :

  • Side Reaction : Over-reduction of the pyridine ring or N-alkylation competing with imine formation.
  • Mitigation Strategies :
  • Use milder reductants (e.g., NaBH₃CN) to preserve aromaticity.
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor pH during salt formation (optimal pH 4–5) to avoid decomposition .

Q. How do researchers resolve contradictory bioactivity data in target-binding assays?

  • Answer : Contradictions often arise from assay variability or off-target effects. Solutions include:

  • Orthogonal Assays : Cross-validate using surface plasmon resonance (SPR) and fluorescence polarization (FP) to confirm binding kinetics.
  • Purity Assessment : HPLC-UV/ELSD (≥95% purity) ensures impurities do not skew results.
  • Structural Confirmation : Co-crystallization with the target protein (e.g., using SHELXL-refined structures) clarifies binding modes .

Q. What computational methods are used to predict the compound’s pharmacokinetic (PK) properties?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration (logBB > 0.3) via free-energy calculations.
  • QSAR Models : Relate substituent effects (e.g., bromine’s electronegativity) to metabolic stability (e.g., CYP450 inhibition).
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes to assess hepatotoxicity .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The 5-bromo group on pyridine enables:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed aryl-aryl bond formation with boronic acids (e.g., for library diversification).
  • SNAr Reactions : Nucleophilic displacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).
  • Unique Reactivity : Bromine’s leaving-group ability is superior to chloro analogs, enabling faster kinetics (k ≈ 10⁻³ s⁻¹) .

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